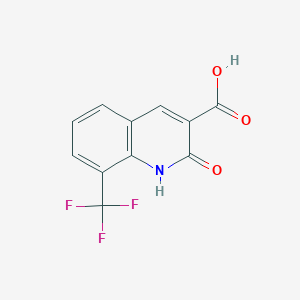![molecular formula C13H15N5O B6274975 rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine CAS No. 1807882-27-4](/img/no-structure.png)
rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine” is a chemical compound with the CAS Number: 1807882-27-4 . Its molecular weight is 257.29 and its IUPAC name is 5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-3-(pyrazin-2-yl)-1,2,4-oxadiazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H15N5O/c1-2-9-6-15-8-13(9,3-1)12-17-11(18-19-12)10-7-14-4-5-16-10/h4-5,7,9,15H,1-3,6,8H2/t9-,13-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a powder and it’s recommended to be stored at a temperature of 4 degrees Celsius .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl)-1,2,4-oxadiazole, and the second intermediate is 2-bromo-5-(pyrazin-2-yl)-1,2,4-oxadiazole. These intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "2-bromo-5-nitropyrazine", "ethyl 2-(bromomethyl)acrylate", "sodium hydride", "3a,6a-dihydro-2H-cyclopenta[c]pyrrole-1-carboxylic acid", "thionyl chloride", "sodium azide", "palladium acetate", "copper(II) iodide", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium carbonate", "water" ], "Reaction": [ "1. Ethyl 2-(bromomethyl)acrylate is reacted with sodium hydride to form the corresponding enolate, which is then reacted with 2-bromo-5-nitropyrazine to form 2-bromo-5-(pyrazin-2-yl)-1,2,4-oxadiazole.", "2. 3a,6a-dihydro-2H-cyclopenta[c]pyrrole-1-carboxylic acid is converted to the corresponding acid chloride using thionyl chloride, which is then reacted with sodium azide to form 5-(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl)-1,2,4-oxadiazole.", "3. The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction with palladium acetate, copper(II) iodide, and triethylamine in N,N-dimethylformamide to form rac-2-{5-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-1,2,4-oxadiazol-3-yl}pyrazine.", "4. The final product is purified by column chromatography using a mixture of acetic acid and water as the eluent, followed by recrystallization from a solution of the product in acetic acid and sodium carbonate." ] } | |
Numéro CAS |
1807882-27-4 |
Formule moléculaire |
C13H15N5O |
Poids moléculaire |
257.3 |
Pureté |
93 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



